1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde
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Overview
Description
1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a hydroxyethyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)imidazole-4-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The hydroxyethyl and aldehyde groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be compared to other imidazole derivatives, such as:
4-Imidazolecarboxaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
1-Methylimidazole-4-carbaldehyde: Contains a methyl group instead of a hydroxyethyl group, which may alter its reactivity and biological activity.
1-(2-Aminoethyl)imidazole-4-carbaldehyde:
The presence of the hydroxyethyl group in this compound provides unique reactivity and functionality, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(2-hydroxyethyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-3-6(4-10)7-5-8/h3-5,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXICFHDKHRNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692189-84-6 |
Source
|
Record name | 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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